1',5'-dimethyl-1-(4-nitrophenyl)-1H,1'H-3,4'-bipyrazole
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Overview
Description
1’,5’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is a heterocyclic compound that features two pyrazole rings connected by a single bond. The compound is characterized by the presence of a nitrophenyl group at the 4-position of one of the pyrazole rings and methyl groups at the 1 and 5 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,5’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrophenylhydrazine with 1,5-dimethyl-3,4-diketone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the bipyrazole ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1’,5’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1’,5’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1’,5’-dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole rings can interact with enzyme active sites. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s bioactivity.
Comparison with Similar Compounds
1,5-Dimethyl-3,4-diphenylpyrazole: Lacks the nitrophenyl group, resulting in different chemical properties.
4-Nitrophenylpyrazole: Contains only one pyrazole ring, leading to different reactivity.
1,5-Dimethylpyrazole: Lacks the nitrophenyl group, affecting its bioactivity.
Uniqueness: 1’,5’-Dimethyl-1-(4-nitrophenyl)-1H,1’H-3,4’-bipyrazole is unique due to the presence of both the nitrophenyl group and the bipyrazole structure. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H13N5O2 |
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Molecular Weight |
283.29 g/mol |
IUPAC Name |
1,5-dimethyl-4-[1-(4-nitrophenyl)pyrazol-3-yl]pyrazole |
InChI |
InChI=1S/C14H13N5O2/c1-10-13(9-15-17(10)2)14-7-8-18(16-14)11-3-5-12(6-4-11)19(20)21/h3-9H,1-2H3 |
InChI Key |
VYKFQEGKAXBOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NN(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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